1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
This compound features a hybrid structure combining benzo[d]oxazole, piperidine, 1,3,4-oxadiazole, and 2,5-dimethylfuran-3-yl moieties linked via a thioether group. The benzo[d]oxazole scaffold is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as kinases or enzymes . The thioether linkage and dimethylfuran substituent may modulate lipophilicity and bioavailability, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-13-11-16(14(2)28-13)21-24-25-22(30-21)31-12-19(27)26-9-7-15(8-10-26)20-23-17-5-3-4-6-18(17)29-20/h3-6,11,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQUNSPDBWKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Piperidine ring : Provides basic nitrogen functionality.
- Benzo[d]oxazole moiety : Known for biological activity including antimicrobial and anticancer properties.
- Oxadiazole group : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.
The molecular formula is , with a molecular weight of approximately 394.48 g/mol.
Anticancer Properties
Research indicates that compounds containing oxadiazole and benzo[d]oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in breast and colorectal cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 16.19 ± 1.35 |
| Compound B | HCT-116 (Colorectal cancer) | 17.16 ± 1.54 |
These values suggest that the compound may possess promising anticancer activity, warranting further investigation into its mechanism of action.
Antimicrobial Activity
The benzo[d]oxazole framework has been linked to antimicrobial properties. Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth, although specific data on this compound is limited.
The proposed mechanism of action for compounds with similar structures involves:
- Interaction with DNA : The oxadiazole moiety may intercalate into DNA strands, disrupting replication.
- Inhibition of Enzymes : The presence of the piperidine ring suggests potential inhibition of key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial disruption has been observed in related compounds.
Case Studies
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds. The study highlighted:
- Synthesis Methodology : Utilizing microwave-assisted synthesis to enhance yields.
- Biological Evaluation : In vitro assays demonstrating significant cytotoxicity against multiple cancer cell lines.
Comparison with Similar Compounds
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
